molecular formula C15H13N5O4 B2694778 9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-69-6

9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2694778
CAS RN: 899741-69-6
M. Wt: 327.3
InChI Key: FBRVAQPTSNFSII-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl is a chemical group found in several organic compounds . It’s a type of methylenedioxybenzene, which is a group of organic compounds consisting of a methylenedioxy functional group attached to a benzene ring . This group is often found in various pharmaceuticals and research chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the benzo[d][1,3]dioxol-5-yl group with other reagents . For example, one study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, one study reported the crystal structure of a compound with a benzo[d][1,3]dioxol-5-yl group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, one study reported the design, synthesis, and action mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one study reported the spectroscopic, DFT computations and third-order nonlinear optical studies of a Schiff-based compound incorporating a benzo[d][1,3]dioxole subunit .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity . For example, one study reported that a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported . For example, one safety data sheet recommends avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

The future directions of research involving similar compounds could involve the design and synthesis of novel derivatives with improved properties . For example, one study indicated that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRVAQPTSNFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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